6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester
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Overview
Description
6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester is a chemical compound with a complex structure that includes an amino group, a tetrahydropyridine ring, and a carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, specific reaction temperatures, and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid, methyl ester: A related compound with a similar structure but lacking the amino group and tetrahydropyridine ring.
6-Aminopyridine-2-carboxylic acid: Another similar compound with an amino group but differing in the ring structure and ester functionality.
Uniqueness
6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester is unique due to its combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h5H,2-4H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFNPHGMSQOHSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473688 |
Source
|
Record name | 6-AMINO-2,3,4,5-TETRAHYDRO-2-PYRIDINECARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158832-49-6 |
Source
|
Record name | 6-AMINO-2,3,4,5-TETRAHYDRO-2-PYRIDINECARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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